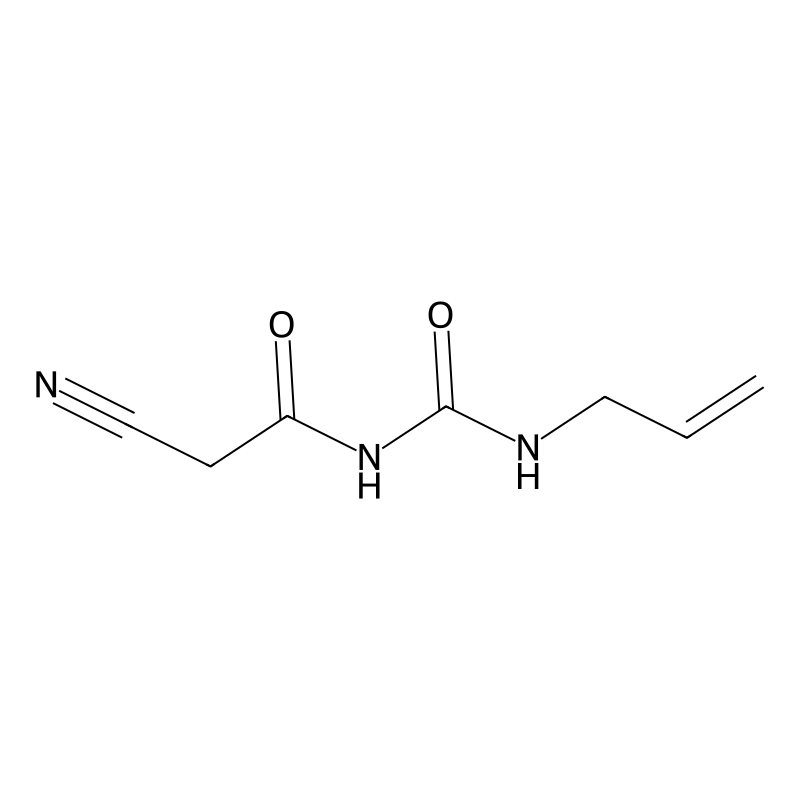

N-allyl-N'-(cyanoacetyl)urea

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-allyl-N'-(cyanoacetyl)urea is a synthetic organic compound characterized by the presence of an allyl group and a cyanoacetyl moiety. Its molecular formula is , and it has a molecular weight of approximately 167.17 g/mol. The compound is notable for its structural features, which include a carbon-nitrogen bond typical of ureas, and a cyano group that enhances its reactivity in various

- Condensation Reactions: The active methylene group in the cyanoacetyl part can engage in condensation reactions with aldehydes and ketones, forming heterocyclic compounds.

- Substitution Reactions: The cyano group can be substituted with various nucleophiles, leading to diverse derivatives.

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, often in solvents such as ethanol or water. The major products from these reactions are heterocyclic compounds that are significant in medicinal chemistry and materials science.

Research indicates that N-allyl-N'-(cyanoacetyl)urea exhibits potential biological activities, particularly antimicrobial and anticancer properties. Its ability to form bioactive heterocycles makes it a candidate for drug development. Studies have shown that compounds derived from N-allyl-N'-(cyanoacetyl)urea can inhibit various biological targets, suggesting its utility in pharmacological applications .

The synthesis of N-allyl-N'-(cyanoacetyl)urea typically involves the reaction of allylurea with cyanoacetic acid or its esters under basic conditions. A common method includes:

- Reaction Setup: Mixing allylurea with cyanoacetic acid or its esters.

- Catalysis: Adding a base such as sodium hydroxide or potassium carbonate.

- Solvent Use: Conducting the reaction in solvents like ethanol or water.

In industrial settings, continuous flow reactors and optimized conditions may be employed to enhance yield and purity. Additionally, solvent-free methods and catalysts can be utilized to improve efficiency and reduce environmental impact .

N-allyl-N'-(cyanoacetyl)urea finds applications across various fields:

- Chemistry: Serves as an intermediate for synthesizing heterocyclic compounds relevant to pharmaceuticals and agrochemicals.

- Biology: Investigated for its biological activities, contributing to drug discovery efforts.

- Industry: Used in producing specialty chemicals and materials due to its reactivity and versatility .

Studies on N-allyl-N'-(cyanoacetyl)urea have focused on its interactions with biological systems, particularly regarding its antimicrobial and anticancer effects. The compound's ability to form derivatives through substitution reactions allows for the exploration of various biological activities, enhancing its potential as a therapeutic agent .

Several compounds share structural similarities with N-allyl-N'-(cyanoacetyl)urea. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-cyanoacetylurea | Lacks the allyl group; contains only the cyanoacetyl moiety | Less versatile in chemical reactivity |

| N-allylurea | Contains the allyl group but lacks the cyanoacetyl moiety | Limited reactivity compared to N-allyl-N'-(cyanoacetyl)urea |

| Dimethyl-N-cyanoacetylurea | Contains dimethyl instead of allyl | Different reactivity profile due to dimethyl substitution |

N-allyl-N'-(cyanoacetyl)urea is unique due to the combination of both allyl and cyanoacetyl groups, which provide it with a high degree of reactivity and versatility not found in the other listed compounds. This makes it particularly valuable in synthesizing a wide range of bioactive molecules .